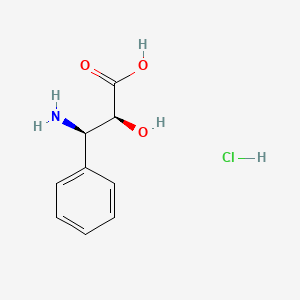

(alphaS,betaR)-

説明

BenchChem offers high-quality (alphaS,betaR)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (alphaS,betaR)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

(2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJZSGZNPDLQAJ-WLYNEOFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Criticality of (alphaS, betaR)-Stereochemistry in Modern Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount consideration. The biological environment is inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interaction of a drug molecule with its biological target is often highly dependent on its specific stereoisomeric form.[1][2] This in-depth technical guide focuses on the significance of a specific stereochemical arrangement, the (alphaS, betaR)-configuration, in drug design. This configuration, denoting the absolute stereochemistry at two adjacent chiral centers, can profoundly influence a drug's efficacy, safety, and pharmacokinetic profile.

This guide will delve into the core principles of stereochemistry in pharmacology, present case studies of drugs where the (alphaS, betaR) or related stereochemistry is pivotal, provide quantitative data on the differential activity of stereoisomers, detail experimental protocols for their synthesis, and visualize the relevant biological pathways.

The Foundation: Stereochemistry in Drug Action

Chiral drugs, molecules that are non-superimposable on their mirror images (enantiomers), often exhibit marked differences in their pharmacological and toxicological properties.[3][4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, can be inactive, less active, or even contribute to adverse effects.[2] The spatial arrangement of functional groups in a drug molecule dictates its ability to bind to its target receptor or enzyme active site, akin to a key fitting into a lock.[2]

The (alphaS, betaR)-notation specifies the absolute configuration at the alpha (α) and beta (β) carbon atoms relative to a principal functional group, such as a carboxyl or carbonyl group. This precise three-dimensional arrangement is crucial for optimal interaction with the chiral binding pockets of biological targets.

Case Study 1: The Taxane Anticancer Agents - Paclitaxel (Taxol®) and Docetaxel (Taxotere®)

The taxanes, paclitaxel and its semi-synthetic analogue docetaxel, are potent anticancer agents widely used in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancer.[4][5] The remarkable therapeutic efficacy of these drugs is critically dependent on the specific stereochemistry of their C-13 side chain, N-benzoyl-3-phenylisoserine. This side chain possesses two chiral centers at the C-2' and C-3' positions, corresponding to the alpha and beta positions relative to the ester linkage to the baccatin III core. The biologically active stereoisomer has the (2'R, 3'S) configuration.[1][2]

Significance of the (2'R, 3'S)-Stereochemistry

The (2'R, 3'S) configuration of the side chain is absolutely essential for the biological activity of taxanes. This specific arrangement allows the side chain to adopt a conformation that is crucial for binding to the β-tubulin subunit of microtubules.[4][6] This binding stabilizes the microtubules, preventing their depolymerization, which is a necessary process for cell division. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[7][8] Other stereoisomers of the side chain result in a significant loss of activity, highlighting the strict stereochemical requirements of the binding site on β-tublin.

Quantitative Comparison of Stereoisomer Activity

Experimental Protocol: Asymmetric Synthesis of the (2'R, 3'S)-Phenylisoserine Side Chain

A key step in the synthesis of the taxane side chain with the correct (2'R, 3'S) stereochemistry is the Sharpless Asymmetric Epoxidation. This method allows for the enantioselective epoxidation of an allylic alcohol, establishing one of the chiral centers.

Protocol: Sharpless Asymmetric Epoxidation for a Precursor to the (2'R, 3'S)-Side Chain

Materials:

-

Allylic alcohol precursor (e.g., (E)-cinnamyl alcohol)

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)4)

-

(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET) for opposite enantioselectivity

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent

-

Dichloromethane (CH2Cl2), anhydrous

-

Molecular sieves (4Å), activated

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and cooled to -20 °C.

-

To the cooled solvent, add Ti(O-i-Pr)4 followed by the chiral tartrate ester (e.g., (+)-DET for the desired enantiomer). The solution is stirred for 10 minutes to allow for complex formation.

-

The allylic alcohol precursor is then added to the mixture.

-

tert-Butyl hydroperoxide is added dropwise to the reaction mixture while maintaining the temperature at -20 °C.

-

The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude epoxy alcohol is then purified by flash column chromatography.[9][10]

This epoxy alcohol can then be converted through subsequent steps, such as nucleophilic ring-opening with an amine precursor, to generate the desired (2'R, 3'S)-phenylisoserine derivative.[1]

Signaling Pathway: Taxane-Induced Cell Cycle Arrest

The binding of paclitaxel to β-tubulin and the subsequent stabilization of microtubules activate the spindle assembly checkpoint (SAC), a crucial signaling pathway that ensures proper chromosome segregation during mitosis.[8] The persistent activation of the SAC due to the inability of the stabilized microtubules to function correctly leads to a prolonged mitotic arrest, which in turn triggers apoptotic pathways.

Caption: Mechanism of action of Paclitaxel (Taxol®).

Case Study 2: Sitagliptin (Januvia®) - A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Sitagliptin is an oral anti-diabetic drug used for the treatment of type 2 diabetes. It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[11] Sitagliptin is a β-amino acid derivative with a single chiral center. The therapeutic activity resides exclusively in the (R)-enantiomer.[12] While this is a single chiral center, understanding its stereochemistry in the context of it being a β-amino acid helps to illustrate the principles of alpha and beta stereocontrol. The chiral center is at the beta-position relative to the amide carbonyl group.

Significance of the (R)-Stereochemistry

The (R)-enantiomer of sitagliptin is the eutomer, exhibiting potent inhibition of the DPP-4 enzyme. The (S)-enantiomer, or distomer, is significantly less active. The precise three-dimensional arrangement of the trifluorophenyl group, the trifluoromethyl group, and the primary amine in the (R)-configuration allows for optimal binding to the active site of the DPP-4 enzyme. This stereoselectivity is crucial for the drug's efficacy.

Quantitative Comparison of Stereoisomer Activity

The difference in inhibitory activity between the stereoisomers of sitagliptin is substantial. The (R)-enantiomer is a potent inhibitor of DPP-4, while the (S)-enantiomer is significantly weaker.

| Stereoisomer | DPP-4 IC50 (nM) | Reference |

| (R)-Sitagliptin | 19 | [13] |

| (S)-Sitagliptin | >10,000 | [12] |

As shown in the table, there is a greater than 500-fold difference in the inhibitory potency between the two enantiomers, underscoring the critical importance of the (R)-stereochemistry.

Experimental Protocol: Asymmetric Synthesis of (R)-Sitagliptin

One of the most efficient methods for the large-scale synthesis of (R)-sitagliptin involves the asymmetric hydrogenation of a prochiral enamine precursor using a chiral catalyst.

Protocol: Asymmetric Hydrogenation for the Synthesis of (R)-Sitagliptin

Materials:

-

Prochiral enamine precursor of sitagliptin

-

Rhodium-based chiral catalyst (e.g., Rh(I)/t-Bu JOSIPHOS)[11][14]

-

Hydrogen gas (H2)

-

Methanol (MeOH) as solvent

Procedure:

-

The prochiral enamine precursor is dissolved in methanol in a high-pressure reactor.

-

The chiral rhodium catalyst is added to the solution under an inert atmosphere.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a specific hydrogen pressure and temperature until the reaction is complete, as monitored by HPLC.

-

After the reaction is complete, the reactor is carefully depressurized.

-

The catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude (R)-sitagliptin.

-

The product is then purified, often by crystallization as a phosphate salt, to yield the enantiomerically pure drug.[14][15]

This process provides a highly efficient and stereoselective route to the desired (R)-enantiomer of sitagliptin.

Signaling Pathway: DPP-4 Inhibition by Sitagliptin

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[16] By inhibiting DPP-4, sitagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[17] Recent studies also suggest that sitagliptin may have protective effects on the liver by reducing reactive oxygen species (ROS) and inhibiting the NF-κB signaling pathway.[18]

Caption: Mechanism of action of Sitagliptin.

Conclusion

The precise control of stereochemistry, exemplified by the (alphaS, betaR) and related configurations, is a non-negotiable aspect of modern drug design and development. As demonstrated by the case studies of the taxane anticancer agents and the anti-diabetic drug sitagliptin, the specific three-dimensional arrangement of atoms at adjacent chiral centers can be the primary determinant of a drug's therapeutic efficacy. A deep understanding of stereochemical principles, coupled with the application of advanced stereoselective synthetic methods, is essential for the creation of safer and more effective medicines. The continued exploration of the stereochemical nuances of drug-receptor interactions will undoubtedly pave the way for the next generation of innovative therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Paclitaxel - Wikipedia [en.wikipedia.org]

- 5. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dipeptidyl peptidase-4 (DPP4) inhibitor sitagliptin alleviates liver inflammation of diabetic mice by acting as a ROS scavenger and inhibiting the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]

understanding the (alphaS,betaR)- nomenclature in organic chemistry

An In-depth Technical Guide to (αS,βR)-Nomenclature in Organic Chemistry

Introduction

In the fields of organic chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different biological activities. A specific and unambiguous system of nomenclature is therefore essential for distinguishing between these isomers. The (αS,βR)-nomenclature is a composite system used to describe the absolute configuration of molecules with multiple stereocenters, particularly at positions designated as alpha (α) and beta (β) relative to a functional group.

This guide provides a detailed overview of the principles behind this nomenclature, its application in research and drug development, and the experimental protocols used to determine these configurations. It is intended for an audience of researchers, scientists, and professionals in drug development who require a deep technical understanding of stereochemical assignment.

Core Principles of Stereochemical Nomenclature

The (αS,βR) descriptor combines two systems: locants (α, β) to identify the position of stereocenters and the Cahn-Ingold-Prelog (CIP) system (R/S) to define the absolute configuration at each of those centers.

The α and β Locants

The Greek letters α, β, γ, δ, etc., are used to identify the position of carbon atoms relative to a principal functional group, such as a carbonyl, carboxyl, or nitro group.[1]

-

The α-carbon is the first carbon atom attached to the functional group.

-

The β-carbon is the second carbon atom from the functional group, and so on down the chain.[1]

This system provides a clear and convenient way to refer to specific positions within a molecule's carbon skeleton. For example, in an α-amino-β-hydroxy acid, the "amino" group is on the carbon adjacent to the carboxyl group, and the "hydroxy" group is on the next carbon over.

The Cahn-Ingold-Prelog (CIP) System: Assigning Absolute Configuration (R/S)

The absolute configuration of a chiral center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[2][3]

The CIP Sequence Rules are as follows:

-

Assign Priority by Atomic Number: Identify the four atoms directly attached to the stereocenter and assign priorities (1, 2, 3, 4) based on their atomic number. The atom with the highest atomic number receives the highest priority (1).[2][4]

-

Resolve Ties: If two or more atoms directly attached to the stereocenter are identical, proceed along their respective chains atom by atom until a point of difference is found. The group with the atom of higher atomic number at the first point of difference receives higher priority.[3][4]

-

Treat Multiple Bonds as Multiple Single Bonds: An atom that is double-bonded to another atom is considered to be bonded to two of those atoms. A triple bond is treated as three single bonds.[2][5]

-

Determine R/S Configuration: Orient the molecule so that the lowest-priority group (4) is pointing away from the viewer. Trace a path from priority 1 to 2 to 3.[4][5]

The following diagram illustrates the logical workflow for assigning the R/S configuration to a stereocenter.

Caption: Workflow for assigning R/S configuration using CIP rules.

Combining Locants and CIP: Describing Diastereomers

For a molecule with stereocenters at the α and β positions, there are four possible stereoisomers (two pairs of enantiomers). These isomers, which are stereoisomers but not mirror images of each other, are called diastereomers.[6][7] The (αS,βR) notation precisely identifies one of these diastereomers.

-

(αS, βR) : The stereocenter at the α-position has an S configuration, and the stereocenter at the β-position has an R configuration.

-

(αR, βS) : The enantiomer of the above.

-

(αS, βS) : A diastereomer of the first pair.

-

(αR, βR) : The enantiomer of (αS, βS) and a diastereomer of the first pair.

The physical and chemical properties of diastereomers, such as melting point, boiling point, solubility, and biological activity, are different.[6]

Caption: Relationships between stereoisomers for a molecule with two stereocenters.

Application in Drug Development

The importance of stereochemistry in pharmacology cannot be overstated. The human body is a chiral environment, and as a result, different stereoisomers of a drug can interact differently with receptors, enzymes, and other biological targets. The desired therapeutic effect often resides in one specific stereoisomer (the eutomer), while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects.

Therefore, the synthesis and characterization of stereochemically pure active pharmaceutical ingredients (APIs) is a critical aspect of modern drug development. Regulatory agencies like the FDA often require extensive data on the individual stereoisomers of a new drug entity.

Experimental Determination of Stereochemistry

Assigning the correct (αS,βR)-nomenclature requires robust experimental verification. A combination of chromatographic and spectroscopic techniques is typically employed.

Experimental Workflow

The general workflow involves separating the stereoisomers, determining their relative stereochemistry, and finally assigning the absolute configuration.

Caption: General experimental workflow for stereochemical assignment.

Experimental Protocols

Protocol 1: Separation by High-Performance Liquid Chromatography (HPLC) Diastereomers have different physical properties and can often be separated by standard chromatographic techniques on achiral stationary phases.

-

Objective: To separate and quantify the individual diastereomers from a mixture.

-

Methodology:

-

Column: A C18 reverse-phase column (e.g., 150 mm length) is commonly used.[8]

-

Mobile Phase: A gradient of solvents, such as acetonitrile and water, is employed. Method development is crucial; an isocratic method with a low percentage of organic solvent may be required to achieve separation.[8]

-

Sample Preparation: The stereoisomeric mixture is dissolved in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL.

-

Injection and Detection: A 10 µL sample is injected. Detection can be performed using a UV detector at an appropriate wavelength or an Evaporative Light Scattering Detector (ELSD).

-

Analysis: The retention times of the separated peaks correspond to the different diastereomers. The peak areas can be used for quantification.

-

Protocol 2: Determination of Relative Stereochemistry by NMR Spectroscopy Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the relative orientation of atoms.

-

Objective: To determine the relative configuration (syn vs. anti) of substituents at the α and β positions.

-

Methodology (¹H-¹H Coupling Constants):

-

Sample Preparation: Dissolve 5-10 mg of a pure, isolated diastereomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Analysis: The magnitude of the three-bond coupling constant between the protons on the α and β carbons (³JHα-Hβ) is dependent on the dihedral angle between them (Karplus relationship).

-

For acyclic systems, an anti relationship typically results in a larger coupling constant (e.g., 8-12 Hz) compared to a syn (gauche) relationship (e.g., 2-5 Hz). This allows for the assignment of relative stereochemistry.

-

-

Protocol 3: Determination of Absolute Stereochemistry by X-ray Crystallography X-ray crystallography is the definitive method for determining the absolute configuration of a molecule, provided a suitable single crystal can be grown.

-

Objective: To unambiguously determine the three-dimensional structure and absolute configuration of a stereoisomer.

-

Methodology:

-

Crystallization: Grow a single crystal of the pure stereoisomer of sufficient quality. This is often the most challenging step and involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a diffractometer and irradiate it with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined.

-

Absolute Configuration Assignment: For molecules containing at least one atom heavier than oxygen, anomalous dispersion effects (the Flack parameter) can be used to determine the absolute configuration without the need for a known chiral reference. The resulting structure will definitively show the R or S configuration at each stereocenter.

-

Data Presentation

Quantitative data from experimental analyses are crucial for distinguishing and characterizing diastereomers.

Table 1: Comparison of ¹H NMR Data for Diastereomers of a Hypothetical α-Bromo-β-hydroxy Ketone

| Diastereomer | Hα Chemical Shift (δ, ppm) | Hβ Chemical Shift (δ, ppm) | ³JHα-Hβ (Hz) | Inferred Relative Stereochemistry |

| Isomer A | 4.25 | 4.88 | 9.5 | anti |

| Isomer B | 4.31 | 4.95 | 3.2 | syn |

This table illustrates how the coupling constant between α and β protons can differentiate between diastereomers.

Table 2: Biological Activity of Stereoisomers of the Drug Threose

| Stereoisomer | Configuration | Receptor Binding Affinity (Kᵢ, nM) |

| D-Threose | (2R, 3R) | 15 |

| L-Threose | (2S, 3S) | 18 |

| D-Erythrose | (2R, 3S) | 450 |

| L-Erythrose | (2S, 3R) | 480 |

This table demonstrates how diastereomers (e.g., D-Threose vs. D-Erythrose) can have significantly different biological activities.[6]

References

- 1. youtube.com [youtube.com]

- 2. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 6. Diastereomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. emerypharma.com [emerypharma.com]

The Stereochemical Imperative: Unveiling the Biological Supremacy of (αS,βR)-Diastereomers

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate world of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail but a fundamental determinant of its biological function. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different physiological effects. This in-depth technical guide focuses on the biological importance of a specific class of stereoisomers: the (αS,βR)-diastereomers. With a particular emphasis on the essential amino acid L-Threonine, this document will explore the stereochemical nuances that govern biological activity, delve into the signaling pathways modulated by these specific configurations, and provide detailed experimental methodologies for their synthesis and evaluation. This guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the power of stereochemistry in their respective fields.

The Decisive Role of Chirality: L-Threonine as a Case Study

L-Threonine, chemically known as (2S,3R)-2-amino-3-hydroxybutanoic acid, is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. Its specific (αS,βR) configuration is paramount to its biological functions, which include protein synthesis, immune system support, and maintenance of gut health.[1] Threonine possesses two chiral centers, giving rise to four possible stereoisomers: L-Threonine ((2S,3R)), D-Threonine ((2R,3S)), L-allo-Threonine ((2S,3S)), and D-allo-Threonine ((2R,3R)).[2] While L-Threonine is the biologically active and naturally occurring form, its diastereomers are rare in nature and are not utilized by the body for protein synthesis, highlighting the strict stereochemical requirements of biological systems.[3]

The profound difference in biological activity between these stereoisomers underscores the importance of stereoselectivity in drug design and development. The specific spatial arrangement of the amino and hydroxyl groups in L-Threonine allows it to be recognized by enzymes and receptors, initiating specific downstream signaling events.

Quantitative Analysis of Diastereomeric Bioactivity

While comprehensive quantitative data directly comparing the biological activities of all four threonine stereoisomers is not extensively available in a single source, the established biological inertness of the D- and allo-forms for protein synthesis provides a stark qualitative contrast. The following table summarizes the known biological relevance of the threonine diastereomers.

| Diastereomer | Stereochemistry | Biological Significance |

| L-Threonine | (2S,3R) | Essential amino acid, active in protein synthesis, modulates key signaling pathways (MAPK, mTOR). [4][1] |

| D-Threonine | (2R,3S) | Not incorporated into proteins, generally considered biologically inactive in mammals.[3] |

| L-allo-Threonine | (2S,3S) | Rare in nature, not utilized for protein synthesis.[2] |

| D-allo-Threonine | (2R,3R) | Rare in nature, not utilized for protein synthesis. May have applications in specific biochemical research.[5] |

Signaling Pathways Modulated by L-Threonine

Recent research has illuminated the role of L-Threonine as a signaling molecule, particularly in the context of cell proliferation and differentiation. Studies on mouse embryonic stem cells (mESCs) have demonstrated that L-Threonine stimulates the G1/S phase transition, a critical step in cell cycle progression, through the activation of several key signaling pathways.[6]

The PI3K/Akt/mTORC Pathway

L-Threonine has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth, survival, and metabolism. This activation is thought to occur via a putative amino acid transporter located in lipid raft/caveolae microdomains of the plasma membrane.[6][7] Activated Akt, in turn, stimulates the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis. mTORC1 activation leads to the phosphorylation of its downstream effectors, 4E-BP1 and p70S6K, which ultimately promotes the translation of mRNAs essential for cell growth and proliferation.[6]

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade influenced by L-Threonine. The activation of the PI3K/Akt pathway by L-Threonine subsequently leads to the activation of the ERK, p38, and JNK/SAPK branches of the MAPK pathway.[6] These kinases are involved in a wide array of cellular processes, including cell proliferation, differentiation, and stress responses. The coordinated activation of both the PI3K/Akt/mTOR and MAPK pathways by L-Threonine underscores its importance in regulating fundamental cellular decisions.

Figure 1: L-Threonine induced signaling pathway in mouse embryonic stem cells.

Experimental Protocols

Stereoselective Synthesis of Threonine Diastereomers

The stereocontrolled synthesis of β-hydroxy-α-amino acids like threonine is a significant challenge in organic chemistry. Several methods have been developed to achieve high diastereoselectivity.

Protocol 1: Asymmetric Aldol Addition

This method involves the aldol reaction of a chiral glycine enolate equivalent with acetaldehyde. The use of a chiral auxiliary, such as a pseudoephedrine derivative, can direct the stereochemical outcome of the reaction.

-

Materials: (R,R)- or (S,S)-pseudoephenamine glycinamide, lithium hexamethyldisilazide (LiHMDS), lithium chloride (LiCl), acetaldehyde, anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid.

-

Procedure:

-

Prepare the pseudoephenamine glycinamide from the corresponding pseudoephenamine.

-

In a flame-dried flask under an inert atmosphere, dissolve the pseudoephenamine glycinamide and LiCl in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add a solution of LiHMDS in THF to the cooled solution to form the lithium enolate.

-

After stirring for 30 minutes, add freshly distilled acetaldehyde to the reaction mixture.

-

Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting aldol addition product can be purified by column chromatography.

-

The chiral auxiliary can be cleaved by acid hydrolysis to yield the desired threonine diastereomer. The choice of (R,R)- or (S,S)-pseudoephenamine will determine the stereochemistry of the final product.

-

Protocol 2: Enzymatic Synthesis

Threonine aldolases are enzymes that catalyze the reversible aldol condensation of glycine and acetaldehyde to form threonine. The stereoselectivity of the reaction is dependent on the specific enzyme used.

-

Materials: Glycine, acetaldehyde, recombinant threonine aldolase (e.g., from Escherichia coli), potassium phosphate buffer (pH 7.5), pyridoxal-5'-phosphate (PLP).

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, glycine, acetaldehyde, and PLP.

-

Initiate the reaction by adding the purified threonine aldolase.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.

-

Monitor the progress of the reaction by HPLC or other suitable analytical methods.

-

Once the reaction has reached completion, terminate it by denaturing the enzyme (e.g., by adding acid or heat).

-

The product can be purified from the reaction mixture using ion-exchange chromatography.

-

Biological Assays

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of threonine diastereomers on cell viability and proliferation.

-

Materials: Mouse embryonic stem cells (or other relevant cell line), DMEM/F12 medium, fetal bovine serum (FBS), penicillin/streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates, threonine diastereomers.

-

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the different threonine diastereomers. Include a control group with no added threonine.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Protocol 4: Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

-

Materials: Cells treated with threonine diastereomers, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

-

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system. The intensity of the phosphorylated protein bands will indicate the level of pathway activation.

-

Figure 2: General experimental workflow for synthesis and biological evaluation.

Conclusion

The biological importance of specific (αS,βR)-diastereomers is unequivocally demonstrated by the case of L-Threonine. Its unique stereochemistry is not merely a structural feature but a prerequisite for its essential biological roles, from being a fundamental building block of proteins to a modulator of critical cellular signaling pathways. For researchers and professionals in drug development, a thorough understanding of stereoisomerism is indispensable. The ability to synthesize and evaluate stereochemically pure compounds is crucial for developing safer and more effective therapeutics. As our understanding of the intricate interplay between molecular geometry and biological function deepens, the deliberate and precise manipulation of stereochemistry will undoubtedly continue to be a cornerstone of innovation in the life sciences.

References

- 1. mdpi.com [mdpi.com]

- 2. Threonine - Wikipedia [en.wikipedia.org]

- 3. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 5. chemimpex.com [chemimpex.com]

- 6. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Significance of (alphaS, betaR)-Configuration in Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of natural products, compounds biosynthesized with specific stereochemical configurations often exhibit potent and selective pharmacological effects. This technical guide delves into the importance of the (alphaS, betaR)-configuration, using the well-documented example of ephedrine alkaloids. We will explore the profound impact of this specific stereochemical arrangement on physical properties and biological function, supported by quantitative data and detailed experimental methodologies.

Ephedrine and Pseudoephedrine: A Case Study in Stereoisomerism

Ephedrine and pseudoephedrine are naturally occurring alkaloids found in plants of the Ephedra genus, commonly known as Ma Huang.[1][2] These compounds are stereoisomers of 2-methylamino-1-phenyl-1-propanol, possessing two chiral centers, which gives rise to four possible stereoisomers.[1] The specific spatial orientation of the hydroxyl and methylamino groups relative to the phenyl ring dictates the identity and properties of each isomer.

The four stereoisomers are:

-

(1R,2S)-(-)-Ephedrine

-

(1S,2R)-(+)-Ephedrine

-

(1S,2S)-(+)-Pseudoephedrine

-

(1R,2R)-(-)-Pseudoephedrine

While the Cahn-Ingold-Prelog (R/S) notation is the standard for designating absolute configuration, the erythro/threo and alpha/beta naming conventions are also historically used for molecules with two adjacent chiral centers. In this context, ephedrine isomers are considered "erythro" and pseudoephedrine isomers are "threo". The (1S,2R) and (1R,2S) configurations of ephedrine correspond to the erythro form.

Quantitative Data on Ephedrine Isomers

The difference in stereochemistry between ephedrine and pseudoephedrine leads to distinct physical and pharmacological properties, as summarized in the table below.

| Property | (1R,2S)-(-)-Ephedrine | (1S,2R)-(+)-Ephedrine | (1S,2S)-(+)-Pseudoephedrine | (1R,2R)-(-)-Pseudoephedrine |

| Melting Point (°C) | 35 - 40[1] | Not readily available | 119[1] | Not readily available |

| Specific Rotation [α]D | -41°[1] | +41° | +52°[1] | -52° |

| Water Solubility | Moderately soluble[1] | Not readily available | Relatively insoluble[1] | Not readily available |

The biological activity of these isomers also varies significantly. For instance, the binding affinity of ephedrine to adrenergic receptors is reported to be 20-fold higher than that of its enantiomer, pseudoephedrine, in rat lung cell membranes.[3] A study on the environmental fate and toxicity of the four isomers revealed that the persistent isomers, (1S,2R)-(+)-ephedrine and (1R,2R)-(-)-pseudoephedrine, were more toxic to various organisms than the isomers that undergo degradation.[4][5]

Experimental Protocols

The isolation, separation, and characterization of ephedrine isomers are crucial for both research and pharmaceutical applications. Below are generalized methodologies based on common laboratory practices.

Extraction of Alkaloids from Ephedra spp.

A typical extraction protocol involves the following steps:

-

Maceration: Dried and powdered plant material is macerated with an organic solvent (e.g., methanol or ethanol) to extract the alkaloids.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. Finally, the aqueous layer is basified, and the free alkaloids are extracted back into an organic solvent.

-

Solvent Evaporation: The organic solvent is removed under reduced pressure to yield the crude alkaloid mixture.

Separation of Stereoisomers

The separation of the four stereoisomers can be achieved using chiral chromatography techniques:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers. A chiral stationary phase (CSP) is used, which interacts differently with each stereoisomer, leading to their separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility, the isomers can be separated on a chiral GC column and identified by their mass spectra.[2]

Characterization of Stereoisomers

The absolute configuration of the separated isomers can be determined using various analytical techniques:

-

Polarimetry: The specific rotation of each isomer is measured and compared to literature values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the use of chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher's esters), can be used to elucidate the relative and absolute stereochemistry.

-

X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional structure of a crystalline compound.

Signaling Pathway of Ephedrine

Ephedrine exerts its pharmacological effects primarily by acting as a sympathomimetic amine. It acts on the adrenergic system, both directly and indirectly.

-

Direct Action: Ephedrine is a direct agonist of α- and β-adrenergic receptors.

-

Indirect Action: It also causes the release of endogenous norepinephrine from presynaptic nerve terminals.

The activation of adrenergic receptors initiates a downstream signaling cascade, leading to various physiological responses, including increased heart rate, blood pressure, and bronchodilation.

Caption: Signaling pathway of ephedrine's sympathomimetic action.

Experimental Workflow for Stereochemical Analysis

The logical flow for the stereochemical analysis of a natural product like ephedrine is depicted in the following diagram.

Caption: Workflow for stereochemical analysis of natural products.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Composition and stereochemistry of ephedrine alkaloids accumulation in Ephedra sinica Stapf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereochemistry of ephedrine and its environmental significance: Exposure and effects directed approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

initial screening of (alphaS,betaR)-[Compound Name] for biological activity

An in-depth technical guide on the .

Initial Biological Activity Screening of (alphaS,betaR)-Exemplarane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the initial biological screening of the novel chemical entity (NCE), (alphaS,betaR)-Exemplarane. The primary objective of this initial screening is to determine the cytotoxic profile, primary target engagement, and potential mechanism of action of the compound. A panel of in vitro assays was conducted, including cytotoxicity assessments against various cell lines, a primary binding assay against its putative target, Kinase-X, and an analysis of downstream signaling pathway modulation. The methodologies for these key experiments are detailed herein, and all quantitative data are summarized for clarity. This guide serves as a foundational overview of the early-stage biological characterization of (alphaS,betaR)-Exemplarane.

Data Presentation

The initial screening of (alphaS,betaR)-Exemplarane yielded quantitative data across several key assays. These results are summarized in the tables below for clear comparison.

Table 1: Cytotoxicity of (alphaS,betaR)-Exemplarane in Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) after 72h |

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 10.8 ± 1.2 |

| HeLa | Cervical Adenocarcinoma | 25.1 ± 2.5 |

| HEK293 | Embryonic Kidney | > 50 |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as the mean ± standard deviation from three independent experiments.

Table 2: In Vitro Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| Kinase-X | 85 ± 7 |

| Kinase-Y | 1,200 ± 150 |

| Kinase-Z | > 10,000 |

IC50 values represent the concentration of the compound required to inhibit the enzymatic activity of the kinase by 50% and are presented as the mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments performed in this initial screening are provided below.

Cell Viability (MTT) Assay

-

Cell Seeding: Human cancer cell lines (A549, MCF-7, HeLa) and the non-cancerous HEK293 cell line were seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: (alphaS,betaR)-Exemplarane was dissolved in DMSO to create a stock solution and then serially diluted in growth media to achieve final concentrations ranging from 0.1 µM to 100 µM. The cells were treated with these dilutions and incubated for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. The IC50 values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

-

Assay Principle: A radiometric kinase assay was used to determine the inhibitory activity of (alphaS,betaR)-Exemplarane against a panel of kinases. The assay measures the incorporation of the gamma-phosphate of [γ-32P]ATP into a specific peptide substrate.

-

Reaction Mixture: The kinase reaction was carried out in a total volume of 25 µL containing the respective kinase, the peptide substrate, [γ-32P]ATP, and varying concentrations of (alphaS,betaR)-Exemplarane in a kinase assay buffer.

-

Incubation: The reaction was initiated by the addition of ATP and incubated for 30 minutes at 30°C.

-

Reaction Termination: The reaction was stopped by the addition of 3% phosphoric acid.

-

Measurement of Incorporation: A portion of the reaction mixture was spotted onto a phosphocellulose filter paper. The filter paper was washed multiple times to remove unincorporated [γ-32P]ATP. The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, was quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition was calculated for each compound concentration relative to a DMSO control. The IC50 values were determined using a non-linear regression curve fit.

Mandatory Visualizations

Diagrams illustrating the experimental workflow and the putative signaling pathway are provided below.

Caption: Workflow for the MTT-based cell viability assay.

Caption: Hypothesized signaling pathway of (alphaS,betaR)-Exemplarane.

The Dichotomy of Labetalol's Stereoisomers: A Technical Exploration of (αS,βR)-Isomers' Therapeutic Potential

For Immediate Release

This technical guide delves into the therapeutic potential of the (αS,βR)- and other stereoisomers of Labetalol, a well-established adrenergic antagonist. It is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of chiral compounds. Labetalol, a racemic mixture of four stereoisomers, exhibits a unique dual mechanism of action, functioning as both an alpha- and a beta-adrenergic receptor blocker. This dual activity is not a property of the mixture as a whole, but rather a compelling example of stereospecificity, where individual isomers possess distinct and complementary pharmacological profiles.

Unraveling the Stereospecific Contributions to Adrenergic Blockade

Labetalol's therapeutic efficacy in managing hypertension and other cardiovascular conditions stems from the specific actions of its constituent stereoisomers. The (S,R)-isomer is primarily responsible for the drug's potent alpha-1 adrenergic receptor blockade, leading to vasodilation and a reduction in peripheral resistance. Conversely, the (R,R)-isomer is a potent beta-adrenergic receptor antagonist, contributing to a decrease in heart rate and myocardial contractility. The remaining two isomers, (S,S) and (R,S), are considered to be largely inactive.[1][2] This stereospecificity underscores the critical importance of understanding the three-dimensional structure of drug molecules in drug design and development.

Quantitative Pharmacological Profile of Labetalol Stereoisomers

The distinct pharmacological activities of labetalol's stereoisomers are quantitatively demonstrated by their differing affinities for adrenergic receptors. The pA2 value, a measure of antagonist potency, highlights the significant variations among the isomers.

| Stereoisomer | α1-Adrenoceptor (pA2) | β1-Adrenoceptor (pA2) | β2-Adrenoceptor (pA2) |

| (R,R) | 6.2 | 8.5 | 8.2 |

| (S,R) | 7.6 | 6.8 | 6.5 |

| (S,S) | 5.4 | 6.0 | 5.8 |

| (R,S) | 6.5 | 7.3 | 7.0 |

Data sourced from Brittain et al., Br J Pharmacol. 1982 Sep; 77(1): 105–114.

These data clearly illustrate that the (S,R)-isomer is the most potent α1-blocker, while the (R,R)-isomer exhibits the highest potency at both β1- and β2-adrenoceptors.

Adrenergic Receptor Signaling Pathways

The therapeutic effects of the active labetalol isomers are mediated through their interaction with specific G protein-coupled adrenergic receptors, initiating distinct intracellular signaling cascades.

The (S,R)-isomer acts as an antagonist at the α1-adrenergic receptor, thereby inhibiting the Gq-protein signaling cascade. This prevents the activation of phospholipase C and the subsequent increase in intracellular calcium, leading to smooth muscle relaxation and vasodilation. The (R,R)-isomer antagonizes β-adrenergic receptors, inhibiting the Gs-protein pathway. This blockage reduces the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA), resulting in decreased heart rate and contractility.

Experimental Protocols

Stereoselective Synthesis of (S,R)-Labetalol

A detailed protocol for the stereoselective synthesis of the (S,R)-isomer of labetalol is crucial for further pharmacological investigation. A representative chemoenzymatic approach is outlined below:

Methodology:

-

Enzymatic Resolution: A racemic key intermediate, such as a protected chlorohydrin, is subjected to enzymatic resolution using a lipase (e.g., from Candida antarctica). This selectively acylates one enantiomer, allowing for the separation of the desired (S)-enantiomer.

-

Coupling Reaction: The purified (S)-chiral intermediate is then reacted with the appropriate (R)-configured amine side chain under suitable coupling conditions.

-

Purification: The final product, (S,R)-labetalol, is purified from the reaction mixture using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Chiral Separation and Analysis of Labetalol Stereoisomers by HPLC

The separation and quantification of the individual stereoisomers of labetalol are essential for pharmacokinetic and pharmacodynamic studies. A common and effective method is chiral High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Column: A chiral stationary phase (CSP) column is employed. A common choice is a polysaccharide-based column, such as one coated with cellulose or amylose derivatives. For example, a Zodiac HST B mixed-mode stationary phase column can be effective.[3]

-

Mobile Phase: The mobile phase composition is critical for achieving separation. A typical mobile phase consists of a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) with a specific pH. For the Zodiac HST B column, an isocratic mobile phase of water, acetonitrile, and sulfuric acid can be used.[3]

-

Detection: Detection is typically performed using a UV detector at a wavelength where labetalol exhibits strong absorbance, such as 230 nm.[3][4]

-

Alternative with Derivatization: In some methods, pre-column derivatization with a chiral reagent, such as 2, 3, 4, 6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC), can be used to form diastereomers that are more easily separated on a standard reversed-phase column (e.g., C18).[5]

In Vitro Receptor Binding Assay

To determine the binding affinity of each labetalol isomer for adrenergic receptors, a radioligand binding assay is a standard and robust method.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target adrenergic receptor (α1, β1, or β2) are prepared from cell lines or tissue homogenates.

-

Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]-prazosin for α1, [3H]-CGP-12177 for β1/β2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled labetalol isomer.

-

Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) for each isomer can be calculated. The Ki value is an inverse measure of the binding affinity.

Conclusion

The therapeutic action of labetalol is a fascinating illustration of the importance of stereochemistry in pharmacology. The distinct and complementary activities of its (S,R)- and (R,R)-isomers, responsible for its dual alpha- and beta-adrenergic blockade, highlight the potential for developing more targeted and refined therapeutics by focusing on single, active isomers. A thorough understanding of the synthesis, separation, and pharmacological evaluation of these individual stereoisomers is paramount for advancing our knowledge in this area and for the future development of safer and more effective cardiovascular drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacokinetic Characterization of Labetalol in Pregnancy (The CLIP Study): A Prospective Observational Longitudinal Pharmacokinetic/Pharmacodynamic Cohort Study During Pregnancy and Postpartum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zodiaclifesciences.com [zodiaclifesciences.com]

- 4. researchgate.net [researchgate.net]

- 5. [Separation of enantiomeric labetalol by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature Review of (alphaS,betaR)-Stereoisomers as Kinase Inhibitors in Oncology

A Technical Guide for Drug Development Professionals

The spatial arrangement of atoms within a drug molecule, or its stereochemistry, is a critical determinant of its pharmacological profile. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their biological activity, potency, and toxicity.[1][2][3] This guide focuses on the (alphaS,betaR)-stereoisomeric configuration and its application in the development of targeted kinase inhibitors for oncology. We will explore the underlying signaling pathways, present key preclinical data for a series of hypothetical compounds, detail essential experimental protocols, and outline a typical discovery workflow.

Targeted Signaling Pathway: The MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that translates extracellular signals into cellular responses, governing processes like cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway, often through mutations in key kinases such as RAS, RAF, MEK, and ERK, is a common driver in many human cancers.[5][6][7] Consequently, these kinases represent prime targets for therapeutic intervention. The canonical MAPK/ERK pathway begins with the activation of a Receptor Tyrosine Kinase (RTK) by an extracellular growth factor, initiating a phosphorylation cascade that ultimately activates ERK, which then translocates to the nucleus to regulate gene expression.[4]

Quantitative Data Summary

The following table summarizes preclinical data for two series of hypothetical (alphaS,betaR)-stereoisomeric compounds targeting RAF and MEK kinases. The data highlights the importance of stereochemistry in achieving high potency and selectivity.

| Compound ID | Target | Stereochemistry | IC50 (nM)¹ | Cell-based EC50 (nM)² | Selectivity Index³ | In Vivo TGI (%)⁴ |

| Compound-A1 | RAF | (alphaS,betaR) | 2.1 | 15.5 | >500 | 68% |

| Compound-A2 | RAF | (alphaR,betaS) | 150.4 | 890.2 | 45 | 12% |

| Compound-A3 | RAF | Racemic | 78.2 | 455.1 | 98 | 35% |

| Compound-B1 | MEK | (alphaS,betaR) | 5.8 | 25.1 | >400 | 72% |

| Compound-B2 | MEK | (alphaR,betaS) | 212.0 | >1000 | 20 | 8% |

| Compound-B3 | MEK | Racemic | 105.5 | 620.8 | 75 | 41% |

¹ IC50 (nM): The half-maximal inhibitory concentration against the purified target kinase. ² Cell-based EC50 (nM): The half-maximal effective concentration in a cell-based assay measuring downstream pathway inhibition. ³ Selectivity Index: Ratio of IC50 for off-target kinases to the target kinase. A higher value indicates greater selectivity. ⁴ In Vivo TGI (%): Tumor Growth Inhibition in a mouse xenograft model at a specified dose.[8][9][10]

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol determines the concentration of a compound required to inhibit 50% of the activity of a purified kinase enzyme.[11][12][13]

-

Reagents and Materials:

-

Recombinant human kinase (e.g., BRAF, MEK1).

-

Kinase-specific substrate (e.g., inactive MEK1 for BRAF assay, inactive ERK2 for MEK1 assay).

-

[γ-³²P]-ATP or ADP-Glo™ Kinase Assay kit (Promega).

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Test compounds serially diluted in DMSO.

-

384-well assay plates.

-

-

Procedure:

-

Add 5 µL of kinase buffer containing the recombinant kinase enzyme to each well of a 384-well plate.

-

Add 100 nL of test compound from the DMSO dilution plate. Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP (at a concentration close to its Km value) to each well.[13][14]

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction. If using a radiometric assay, stop by adding phosphoric acid and spot the reaction mixture onto a filter membrane. If using the ADP-Glo™ assay, add ADP-Glo™ reagent.[14]

-

Quantify the signal. For radiometric assays, measure incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay for EC50 Determination)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, which is used to determine the effective concentration of a cytotoxic compound.[15]

-

Reagents and Materials:

-

Cancer cell line with a known MAPK pathway mutation (e.g., A375 melanoma for BRAF inhibitors).

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[16]

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.[16]

-

Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the respective wells. Include vehicle-only (DMSO) controls.

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Aspirate the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[15]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

-

Incubate overnight in the incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent viability for each concentration relative to DMSO controls and determine the EC50 value by nonlinear regression analysis.

-

In Vivo Tumor Growth Inhibition (TGI) Xenograft Study

This protocol assesses the efficacy of a test compound in reducing tumor growth in an animal model.[8][10][18]

-

Materials and Methods:

-

Athymic nude mice (5-6 weeks old).

-

Tumor cells (e.g., 5 x 10⁶ A375 cells) suspended in a solution of PBS and Matrigel.[18]

-

Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously implant tumor cells into the right flank of each mouse.

-

Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).[10]

-

Administer the test compound or vehicle to the mice according to the planned schedule (e.g., once daily by oral gavage).

-

Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[10]

-

Monitor animal body weight and general health as indicators of toxicity.

-

Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

-

Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

-

Drug Discovery and Validation Workflow

The identification of potent and selective (alphaS,betaR)-stereoisomers involves a structured workflow, from initial screening to preclinical validation.

This structured approach ensures that resources are focused on the stereoisomer with the most promising therapeutic profile, ultimately leading to the selection of a safer and more effective drug candidate. The consistent superiority of the (alphaS,betaR)-stereoisomer in the provided data underscores the critical need to evaluate individual enantiomers early in the drug discovery process.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. In vitro kinase assay [protocols.io]

- 12. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]

- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. broadpharm.com [broadpharm.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

A Technical Guide to the Theoretical Modeling of (alphaS,betaR)-[Compound Name] Binding to [Target Protein]

Audience: Researchers, scientists, and drug development professionals.

Abstract: The interaction between small molecules and their protein targets is a cornerstone of modern pharmacology. Understanding the molecular basis of this binding is critical for rational drug design and development. This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to characterize the binding of a potent inhibitor, referred to herein as (alphaS,betaR)-[Compound Name] (publicly known as FK866), to its target, [Target Protein] (Nicotinamide Phosphoribosyltransferase or NAMPT). We present detailed protocols for computational modeling, biophysical assays, and quantitative data analysis, complemented by visualizations of key pathways and workflows to offer a comprehensive resource for researchers in the field.

Introduction to the [Target Protein] and its Inhibitor

[Target Protein]: Nicotinamide Phosphoribosyltransferase (NAMPT)

Nicotinamide Phosphoribosyltransferase ([Target Protein], or NAMPT) is a dimeric type II phosphoribosyltransferase that functions as the rate-limiting enzyme in the mammalian salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] This pathway recycles nicotinamide (NAM) back into NAD+, a critical coenzyme for a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling.[1] NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.[1]

Due to the high energy demands and increased NAD+ turnover in cancer cells, NAMPT is frequently overexpressed in various malignancies, making it a promising therapeutic target.[2][3] Inhibition of NAMPT leads to NAD+ depletion, followed by ATP depletion, which ultimately triggers cell death in cancer cells that are highly dependent on the salvage pathway.[4][5]

(alphaS,betaR)-[Compound Name]: A Potent NAMPT Inhibitor

(alphaS,betaR)-[Compound Name], scientifically known as FK866, is a well-characterized, potent, and specific non-competitive inhibitor of NAMPT.[4][6] It binds to the nicotinamide-binding pocket of the NAMPT active site, effectively competing with the natural substrate.[4][6] Its high affinity and specificity have made it an invaluable tool for studying the physiological function of NAMPT and a lead compound in the development of anti-cancer therapies.[4][7]

The NAMPT Signaling Pathway

NAMPT's central role is in maintaining the cellular NAD+ pool. This pool is crucial for the function of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are involved in gene expression, DNA repair, and stress responses.[1] By controlling NAD+ availability, NAMPT influences key signaling cascades, including the AMPK/mTOR pathway, which governs cellular energy homeostasis, and the TGF-β signaling pathway.[5][8] Inhibition of NAMPT disrupts these pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

References

- 1. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

A Technical Guide to the Physicochemical and Biological Divergence of (1R,2S)- and (1S,2S)-Diastereomers: A Case Study of Ephedrine and Pseudoephedrine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry

In the realm of drug development and molecular biology, the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional orientations, can exhibit profoundly different physicochemical and biological properties. While enantiomers (non-superimposable mirror images) have identical physical properties in an achiral environment, diastereomers (stereoisomers that are not mirror images) possess distinct physical and chemical characteristics.[1][2][3][4] This divergence arises because the relative orientation of substituent groups changes the molecule's overall shape, polarity, and ability to form intermolecular interactions.

This technical guide provides an in-depth analysis of the differences between diastereomers, focusing on a classic pharmacological pair: (-)-(1R,2S)-Ephedrine and (+)-(1S,2S)-Pseudoephedrine. These molecules, which differ only in the configuration at one of their two chiral centers, provide an exemplary case study on how a subtle change in stereochemistry can lead to significant variations in melting point, solubility, and biological mechanism of action. Understanding these differences is crucial for drug design, formulation, and ensuring therapeutic efficacy and safety.

Case Study: (-)-(1R,2S)-Ephedrine vs. (+)-(1S,2S)-Pseudoephedrine

Ephedrine and pseudoephedrine are sympathomimetic amines used clinically as decongestants and, in the case of ephedrine, as a vasopressor.[3][5] They share the same molecular formula (C₁₀H₁₅NO) but differ in the stereochemistry at the carbon atom bearing the hydroxyl group (C1). This single configurational change is sufficient to alter their physical properties and pharmacological profiles significantly.

-

(-)-(1R,2S)-Ephedrine : The erythro isomer.

-

(+)-(1S,2S)-Pseudoephedrine : The threo isomer.

The differing spatial arrangement of the hydroxyl (-OH) and amino (-NHCH₃) groups affects intramolecular hydrogen bonding and crystal lattice packing, which in turn dictates their macroscopic physicochemical properties.

Comparative Physicochemical Properties

The quantitative differences in the core physicochemical properties of (-)-ephedrine and (+)-pseudoephedrine are summarized below. These parameters are fundamental to drug absorption, distribution, metabolism, and excretion (ADME).

| Physicochemical Property | (-)-(1R,2S)-Ephedrine | (+)-(1S,2S)-Pseudoephedrine | Significance in Drug Development |

| Melting Point (°C) | 34 - 43 °C[6][7] | 118 - 120 °C[8] | Affects tablet manufacturing, stability, and purity analysis. |

| Aqueous Solubility | Sparingly soluble[9] | Sparingly soluble[8][9] | Governs dissolution rate and bioavailability. |

| pKa (at 25°C) | ~9.6 | 9.22 - 9.73[9][10] | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

| LogP (n-octanol/water) | 1.13[6] | 0.89 - 0.9[8][11] | Indicates lipophilicity, which influences membrane permeability and distribution. |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties requires standardized, reproducible experimental protocols. The following sections detail the methodologies for measuring the key properties outlined above.

Melting Point Determination (Capillary Method)

The melting point is a robust indicator of purity and identity. Diastereomers typically have different, non-overlapping melting point ranges.[12]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[13] The tube is tapped to compact the sample at the sealed end.[14]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[12][14]

-

Approximate Determination: A rapid heating ramp (10-20°C/min) is used to find an approximate melting range.[14]

-

Accurate Determination: A fresh sample is heated rapidly to about 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C/min.[12][14]

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point. Pure compounds typically have a sharp melting range of 0.5-1.5°C.[12]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for measuring thermodynamic solubility, which is critical for predicting a drug's dissolution and absorption characteristics.[15][16]

Methodology:

-

System Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated by mixing them together for 24 hours, followed by phase separation.[17]

-

Sample Addition: An excess amount of the solid compound is added to a vial containing a known volume of the aqueous buffer.[16]

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[15][16]

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[15]

-

Quantification: The concentration of the dissolved compound in the aqueous filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC/MS) detection, against a standard calibration curve.[15][18]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) defines the extent of ionization at a given pH. This property is crucial as the charge state of a molecule affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly precise method for its determination.[1][19][20]

Methodology:

-

Sample Preparation: A precise amount of the compound is dissolved in water or a water-cosolvent mixture to a known concentration (e.g., 1 mM).[1][21] The solution's ionic strength is kept constant using an electrolyte like 0.15 M KCl.[1]

-

Titration Setup: The solution is placed in a jacketed vessel at a constant temperature (e.g., 25°C) and purged with nitrogen to remove dissolved CO₂. A calibrated combination pH electrode is immersed in the solution.[21]

-

Titration: For a basic compound like ephedrine, the solution is first acidified with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). It is then titrated with standardized strong base (e.g., 0.1 M NaOH) added in small, precise increments.[1]

-

Data Collection: The pH is recorded after each addition of titrant, allowing the solution to equilibrate.

-

pKa Calculation: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, which is the point of maximum buffer capacity or the inflection point on the curve.[1][19]

Lipophilicity (LogP) Determination (Shake-Flask Method)